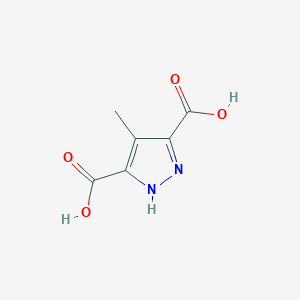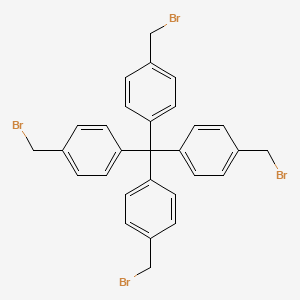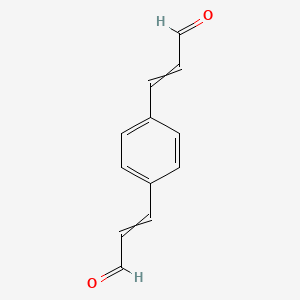![molecular formula C23H31ClN6OS3 B11927580 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride CAS No. 754989-30-5](/img/structure/B11927580.png)
2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-((1H-苯并[d]咪唑-2-基)硫代)乙基)哌嗪-1-基)-N-(6-甲基-2,4-双(甲硫基)吡啶-3-基)乙酰胺盐酸盐是一种复杂的有机化合物,其结构包含苯并咪唑部分、哌嗪环和吡啶衍生物。
准备方法
合成路线和反应条件
2-(4-(2-((1H-苯并[d]咪唑-2-基)硫代)乙基)哌嗪-1-基)-N-(6-甲基-2,4-双(甲硫基)吡啶-3-基)乙酰胺盐酸盐的合成通常涉及多个步骤:
苯并咪唑硫醚的形成: 第一步涉及苯并咪唑硫醚的合成。这可以通过在碱性条件下使 1H-苯并[d]咪唑-2-硫醇与适当的烷基卤化物反应来实现。
哌嗪衍生物的形成: 然后使苯并咪唑硫醚与哌嗪衍生物反应以形成中间体化合物。
乙酰胺的形成: 中间体进一步与 6-甲基-2,4-双(甲硫基)吡啶-3-羧酸氯反应形成最终的乙酰胺化合物。
盐酸盐的形成: 最后一步涉及用盐酸处理将乙酰胺转化为其盐酸盐。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用自动化反应器、连续流动化学和先进的纯化技术,例如色谱法和结晶法。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在苯并咪唑和吡啶部分的硫原子上。
还原: 还原反应可以在哌嗪环中的氮原子上发生。
取代: 该化合物可以发生亲核取代反应,特别是在硫原子旁边的位置。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 常用的还原剂包括氢化锂铝和硼氢化钠。
取代: 胺和硫醇等亲核试剂可以在碱性条件下使用。
主要产物
氧化: 亚砜和砜。
还原: 胺和还原的含氮杂环。
取代: 根据所用亲核试剂的不同,各种取代衍生物。
科学研究应用
化学
在化学领域,该化合物可用作合成更复杂分子的构建块。其独特的结构可以用来探索新的化学反应和机理。
生物学
在生物学研究中,该化合物可用于研究小分子与生物大分子(如蛋白质和核酸)之间的相互作用。已知其苯并咪唑部分与 DNA 相互作用,使其成为研究 DNA 结合特性的潜在候选物。
医药
在药物化学领域,该化合物因其潜在的药理活性而备受关注。苯并咪唑和哌嗪环是许多药物中常见的基序,这表明该化合物可以被探索用于治疗各种疾病的治疗潜力。
工业
在工业领域,该化合物可用于开发具有特定性能的新材料。其独特的结构可以用来设计具有定制电子、光学和机械性能的材料。
作用机理
2-(4-(2-((1H-苯并[d]咪唑-2-基)硫代)乙基)哌嗪-1-基)-N-(6-甲基-2,4-双(甲硫基)吡啶-3-基)乙酰胺盐酸盐的作用机制涉及其与特定分子靶标的相互作用。苯并咪唑部分可以与 DNA 嵌入,破坏其功能,并导致潜在的抗癌活性。哌嗪环可以与体内的各种受体相互作用,调节其活性,并导致潜在的治疗效果。
作用机制
The mechanism of action of 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The benzimidazole moiety can intercalate with DNA, disrupting its function and leading to potential anticancer activity. The piperazine ring can interact with various receptors in the body, modulating their activity and leading to potential therapeutic effects.
相似化合物的比较
类似化合物
- 2-(2-(4-(2-(4-(1-(2-乙氧基乙基)-1H-苯并[d]咪唑-2-基)哌啶-1-基)乙基)苯基)丙烷-2-基)-4,4-二甲基-4,5-二氢恶唑
- 2-氯-3-(1H-苯并[d]咪唑-2-基)喹啉衍生物
独特性
2-(4-(2-((1H-苯并[d]咪唑-2-基)硫代)乙基)哌嗪-1-基)-N-(6-甲基-2,4-双(甲硫基)吡啶-3-基)乙酰胺盐酸盐的独特性在于其结合了苯并咪唑部分、哌嗪环和吡啶衍生物。这种组合提供了一组独特的化学和生物学性质,这些性质在其他类似化合物中是找不到的。
属性
CAS 编号 |
754989-30-5 |
|---|---|
分子式 |
C23H31ClN6OS3 |
分子量 |
539.2 g/mol |
IUPAC 名称 |
2-[4-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]piperazin-1-yl]-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C23H30N6OS3.ClH/c1-16-14-19(31-2)21(22(24-16)32-3)27-20(30)15-29-10-8-28(9-11-29)12-13-33-23-25-17-6-4-5-7-18(17)26-23;/h4-7,14H,8-13,15H2,1-3H3,(H,25,26)(H,27,30);1H |
InChI 键 |
FIESYXUDBWMLRP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=N1)SC)NC(=O)CN2CCN(CC2)CCSC3=NC4=CC=CC=C4N3)SC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927530.png)


![(2R,3R,4R,5S)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(2-hydroxypropan-2-yl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927543.png)


![5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B11927553.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)




